6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Overview
Description
6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a member of beta-carbolines . It is a naturally occurring compound in the mammalian body which inhibits serotonin (5-hydroxytryptamine) uptake and monoamine oxidase-A activity .
Synthesis Analysis
A series of novel 2,3,4,5-tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones derivatives was synthesized and screened for its anticonvulsant activities . The synthesis of 1, 2, 3, 4-tetrahydro-2-naphthylamine derivatives also involved 6-Methoxy-3,4-dihydro-2 (1H)-naphthalenone .Molecular Structure Analysis
The molecular structure of 6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has been studied using IR absorption and Raman spectra. Optimized structures and the harmonic force fields of stable conformers are calculated using the density functional theory .Chemical Reactions Analysis
The chemical reactions of 6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one have been studied using vibrational IR absorption and Raman spectra. These spectra are strongly sensitive to the spatial structure of functional groups, which plays a key role in interactions with receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one include a melting point of 104-106°C .Scientific Research Applications
Synthesis and Structural Analogues
- Synthesis Techniques : 6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one and its analogues are synthesized through complex chemical reactions. For instance, Carpenter et al. (1979) discuss the synthesis of structurally related compounds, highlighting the intricate process involved in creating these molecules (Carpenter, Peesapati, & Proctor, 1979).
Chemical Transformations and Utilizations
- Ring-Expansion and Reduction Processes : Booker‐Milburn et al. (1997) describe the transformation of certain quinolines into 2,3,4,5-tetrahydro-1H-1-benzazepines, showcasing the chemical flexibility and potential applications in various synthesis pathways (Booker‐Milburn, Dunkin, Kelly, Khalaf, Learmonth, Proctor, & Scopes, 1997).
Novel Compound Synthesis
- Innovative Synthesis Methods : The work of Pecherer, Sunbury, & Brossi (1972) demonstrates new methods for synthesizing aromatic methoxy and methylenedioxy substituted 2,3,4,5-tetrahydro-1H-3-benzazepines, contributing to the expansion of available compounds in this chemical class (Pecherer, Sunbury, & Brossi, 1972).
Pharmacological Relevance
- Receptor Affinity Studies : Research by Neumeyer et al. (1991) explores the affinity of certain 2,3,4,5-tetrahydro-1H-3-benzazepines for D1 dopamine receptors, indicating the potential pharmacological significance of these compounds (Neumeyer, Baindur, Niznik, Guan, & Seeman, 1991).
Future Directions
The future directions of research on 6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one could involve further exploration of its potential therapeutic uses, given its ability to inhibit serotonin uptake and monoamine oxidase-A activity . Additionally, more research could be done to understand its chemical reactions and molecular structure in greater detail .
properties
IUPAC Name |
6-methoxy-2,3,4,5-tetrahydro-2-benzazepin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-6-2-4-9-8(10)5-3-7-12-11(9)13/h2,4,6H,3,5,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQCPZLWDSZPBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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